molecular formula C25H21N3O8S B2664584 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate CAS No. 851094-02-5

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate

Cat. No. B2664584
CAS RN: 851094-02-5
M. Wt: 523.52
InChI Key: ITEYAAICKMLLHR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic techniques like NMR , IR, UV-Vis, etc. These techniques can provide information about the functional groups and the connectivity of atoms in the molecule.

Scientific Research Applications

Hydrogen-Bonded Structural Analysis

One significant application of related compounds involves the study of their structural characteristics through hydrogen bonding. For instance, research on methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer, methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, demonstrates how molecules are linked into complex sheets or chains by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, contributing to the understanding of molecular structures and interactions (Portilla et al., 2007).

NMR Spectroscopy in Characterization

The use of NMR spectroscopy for the characterization of compounds similar to the one has been highlighted. For example, the study on 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes discusses the advantages of NMR spectroscopy in determining acidic proton positions and azo-hydrazo content, thereby aiding in the structural elucidation of complex organic molecules (Lyčka, 2017).

Transformations and Reactions

Research on spirocyclic 3H-pyrazoles formed by reactions of methyl, phenyl, and p-tolyl phenylethynyl sulfones with 9-diazofluorene presents insights into the thermal, acid-catalyzed, and photolytic transformations of these compounds. This includes isomerization and the formation of sulfonylcyclopropenes, contributing to the understanding of reaction pathways and mechanisms in organic chemistry (Vasin et al., 2014).

Sulfonamides Synthesis and Activity

The synthesis and antimicrobial evaluation of novel sulfonamides incorporating compounds similar to 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate have been explored. These studies contribute to the development of new antimicrobial agents, showcasing the potential pharmaceutical applications of such compounds (Janakiramudu et al., 2017).

Synthesis of Polybenzimidazoles

A novel series of sulfonated polybenzimidazoles containing phenyl phthalazinone groups for proton exchange membrane applications were synthesized, demonstrating the use of similar compounds in the development of materials for energy and environmental applications (Liu et al., 2014).

properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O8S/c1-16-23(37(32,33)22-11-9-19(10-12-22)28(30)31)24(27(26-16)18-7-5-4-6-8-18)36-25(29)17-13-20(34-2)15-21(14-17)35-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEYAAICKMLLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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